
Dimethyl (2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate, commonly known as DMTM, is a synthetically produced organic compound with a molecular formula of C8H7F4O3. It is a colorless, odorless, and non-flammable solid at room temperature, with a melting point of approximately 120°C and a boiling point of approximately 175°C. DMTM has a variety of scientific applications, including use as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a precursor for the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
DMTM is widely used in scientific research as a reagent, catalyst, and precursor for the synthesis of pharmaceuticals. As a reagent, it is used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials. As a catalyst, it is used in the production of polymers, and as a precursor, it is used to synthesize a variety of pharmaceuticals, including those used to treat cancer and other diseases.
Wirkmechanismus
The mechanism of action of DMTM is not fully understood, but it is believed to act as an acid catalyst in the production of polymers, and as a reagent in the synthesis of pharmaceuticals. In both cases, DMTM facilitates the formation of covalent bonds between molecules, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMTM are not fully understood, but it is believed to have no significant effect on human health. It is not known to be toxic or carcinogenic, and it is not known to interact with other drugs or compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using DMTM in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, and it has a wide range of applications. The main limitation of using DMTM in laboratory experiments is that it is not very stable, and can degrade over time.
Zukünftige Richtungen
The potential future applications of DMTM are numerous. It could be used to synthesize a wide range of organic compounds, including pharmaceuticals, polymers, and other materials. It could also be used as a catalyst in the production of polymers, and as a precursor for the synthesis of pharmaceuticals. Additionally, further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential side effects.
Synthesemethoden
DMTM can be synthesized using a variety of methods, including the reaction of dimethyl malonate with anhydrous hydrogen fluoride, the reaction of dimethyl malonate with tetrafluoro-benzene and sulfuric acid, and the reaction of dimethyl malonate with trifluoromethanesulfonic acid. In each case, the reaction produces a mixture of DMTM and other products, and the DMTM must be isolated and purified for use.
Eigenschaften
IUPAC Name |
dimethyl 2-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4O6/c1-20-10(18)9(11(19)21-2)6-3-4-7-8(5-6)23-13(16,17)12(14,15)22-7/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUAOSUFWZCFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

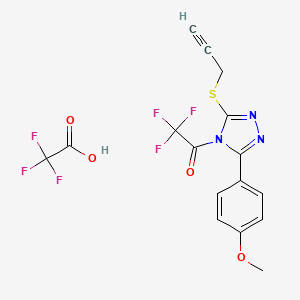


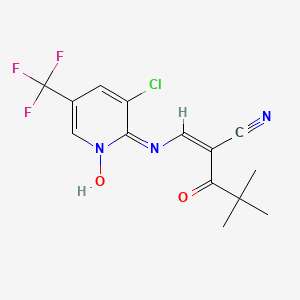
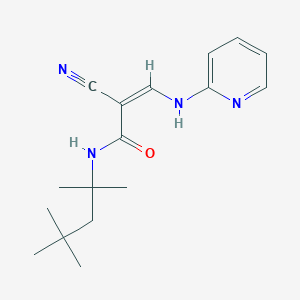



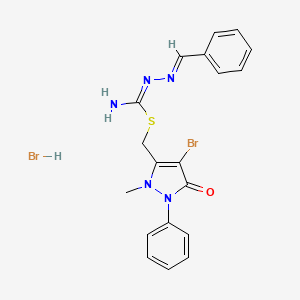
![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)
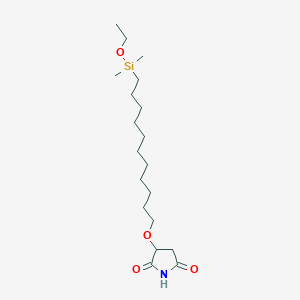

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)
